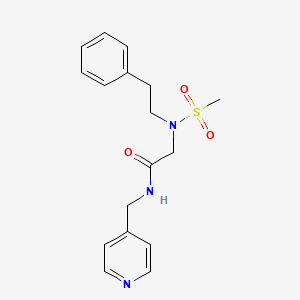

![molecular formula C18H20N2O3S B5717456 N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5717456.png)

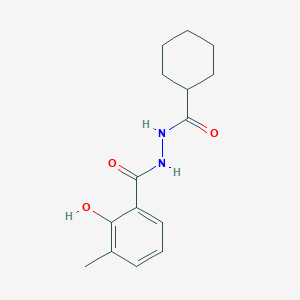

N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

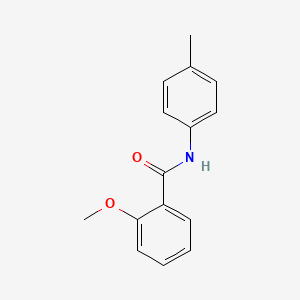

“N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide” is a chemical compound. It’s also known as “Saflufenacil Metabolite M800H35” and has an empirical formula of C11H14ClFN4O4S . It’s also related to "N-cyclopentyl-4-[methyl(methylsulfonyl)amino]benzamide".

Synthesis Analysis

The synthesis of similar compounds often involves a two-step synthetic route. For example, the synthesis of 4-amino-N-(4-carbamoylphenyl)benzamide, an important intermediate in the production of Pigment Yellow 181, involves a two-step reaction with isolation of N-(4-carbamoylphenyl)-4-nitrobenzamide as an intermediate .Aplicaciones Científicas De Investigación

Glucokinase Activation

Benzamide derivatives, including “N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide”, have been studied as potential glucokinase activators . Glucokinase plays a key role in carbohydrate metabolism and the regulation of glucose homeostasis. Therefore, these compounds could have potential applications in the treatment of diabetes .

Treatment of Gastroesophageal Reflux Disease

Some benzamide derivatives have been used in the treatment of gastroesophageal reflux disease . Although “N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide” has not been specifically studied for this application, its structural similarity to these compounds suggests potential efficacy .

Inhibition of Hepatitis B Virus Nucleocapsid Assembly

Benzamide derivatives have been found to inhibit the assembly of hepatitis B virus nucleocapsids . This suggests that “N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide” could potentially be used in antiviral therapies .

Anti-inflammatory Activity

Nitro benzamide derivatives have been evaluated for their in vitro anti-inflammatory activity . Given the structural similarities, “N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide” may also possess anti-inflammatory properties .

Antimicrobial and Antibiofilm Actions

The compound “N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine”, which shares a similar structure with “N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide”, has shown promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections . This suggests that “N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide” could also have potential applications in this area .

Antioxidant Effect

The same compound “N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine” has also demonstrated antioxidant effects . This suggests that “N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide” might also possess antioxidant properties .

Propiedades

IUPAC Name |

4-(benzenesulfonamido)-N-cyclopentylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c21-18(19-15-6-4-5-7-15)14-10-12-16(13-11-14)20-24(22,23)17-8-2-1-3-9-17/h1-3,8-13,15,20H,4-7H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTPAANCAZYQLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

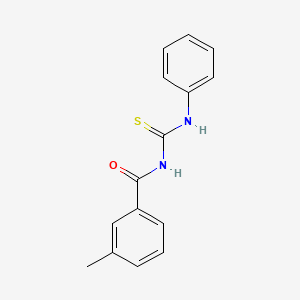

![methyl 3-[(2,5-dichlorobenzoyl)amino]-4-methylbenzoate](/img/structure/B5717392.png)

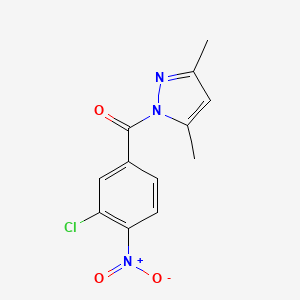

![2-methoxybenzaldehyde [3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5717412.png)

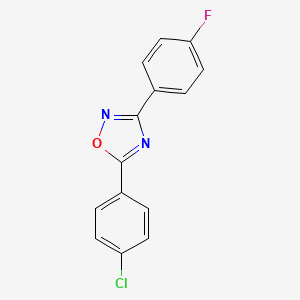

![N,N-diethyl-N'-(2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)-1,3-propanediamine](/img/structure/B5717420.png)

![2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5717423.png)

![7-[2-(4-biphenylyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5717459.png)